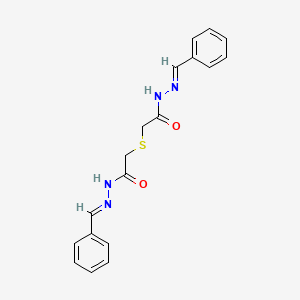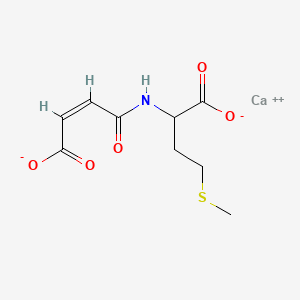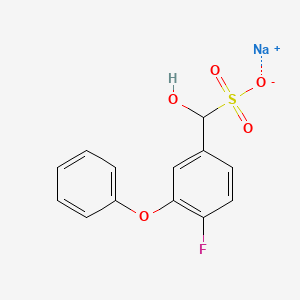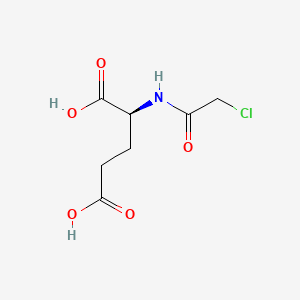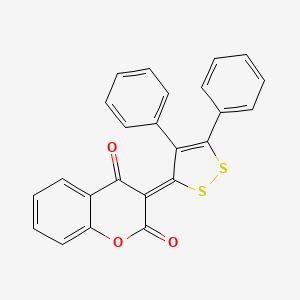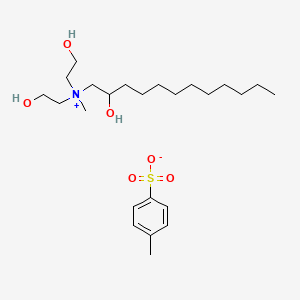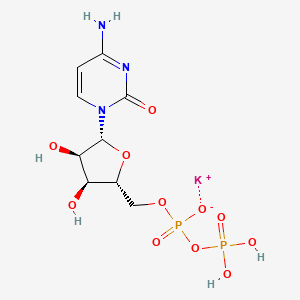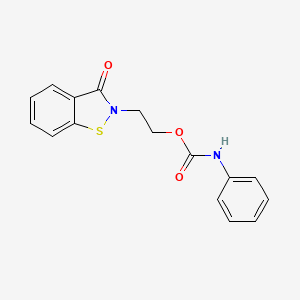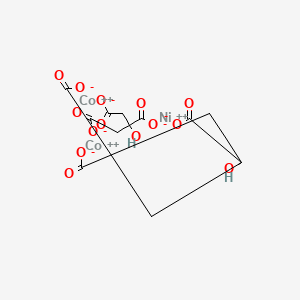
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound with the molecular formula C₁₂H₁₀Co₂NiO₁₄ It is composed of cobalt and nickel ions coordinated with 2-hydroxypropane-1,2,3-tricarboxylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of cobalt and nickel salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired coordination complex. The reaction mixture is then heated to promote the coordination of the metal ions with the ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. Advanced purification techniques like crystallization or chromatography may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt and nickel.
Reduction: It can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Various ligands such as amines, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Biology: Studied for its potential role in biological systems, particularly in metalloenzyme mimics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the ligand, which can influence various molecular targets and pathways. The compound’s activity is often related to its ability to interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. This interaction can modulate the function of these molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicobalt(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Cobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
Uniqueness
Dicobalt(2+) nickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is unique due to the presence of both cobalt and nickel ions in its structure, which can impart distinct chemical and physical properties compared to compounds containing only one type of metal ion. This dual-metal coordination can enhance its catalytic activity and broaden its range of applications in various fields.
Eigenschaften
CAS-Nummer |
94232-84-5 |
|---|---|
Molekularformel |
C12H10Co2NiO14 |
Molekulargewicht |
554.76 g/mol |
IUPAC-Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.2Co.Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI-Schlüssel |
MBNVBGYWYMSCIM-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


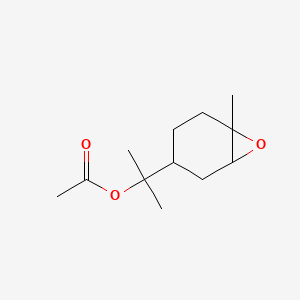

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)

